2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile 2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
Brand Name: Vulcanchem
CAS No.: 478033-32-8
VCID: VC7344732
InChI: InChI=1S/C18H10ClFN2O/c19-16-9-15(20)7-6-13(16)11-22-18-14(10-21)8-17(23-18)12-4-2-1-3-5-12/h1-9,11H/b22-11+
SMILES: C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=C(C=C3)F)Cl)C#N
Molecular Formula: C18H10ClFN2O
Molecular Weight: 324.74

2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile

CAS No.: 478033-32-8

Cat. No.: VC7344732

Molecular Formula: C18H10ClFN2O

Molecular Weight: 324.74

* For research use only. Not for human or veterinary use.

2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile - 478033-32-8

Specification

CAS No. 478033-32-8
Molecular Formula C18H10ClFN2O
Molecular Weight 324.74
IUPAC Name 2-[(E)-(2-chloro-4-fluorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Standard InChI InChI=1S/C18H10ClFN2O/c19-16-9-15(20)7-6-13(16)11-22-18-14(10-21)8-17(23-18)12-4-2-1-3-5-12/h1-9,11H/b22-11+
Standard InChI Key ZJIBCBVCVQASRF-SSDVNMTOSA-N
SMILES C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=C(C=C3)F)Cl)C#N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-{[(E)-(2-Chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile features a furan ring substituted at three positions:

  • Position 2: An (E)-configured imine group [(2-chloro-4-fluorophenyl)methylideneamino] formed via Schiff base condensation.

  • Position 3: A nitrile (-C≡N) group, enhancing electronic polarization.

  • Position 5: A phenyl ring, contributing to hydrophobic interactions .

The orthogonal arrangement of chlorine (2-position) and fluorine (4-position) on the phenyl substituent introduces steric and electronic effects that influence molecular packing and intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-[(E)-(2-chloro-4-fluorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Molecular FormulaC₁₈H₁₀ClFN₂O
Molecular Weight324.74 g/mol
Canonical SMILESC1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=CC=C3Cl)F)C#N
Hybridizationsp² (furan), sp (nitrile)

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is synthesized via a Schiff base condensation between 2-amino-5-phenyl-3-furonitrile and 2-chloro-4-fluorobenzaldehyde . The reaction typically proceeds under acidic catalysis (e.g., acetic acid) in refluxing ethanol, with water removal driving imine formation.

Mechanistic Overview:

  • Nucleophilic Attack: The amine group of 2-amino-5-phenyl-3-furonitrile attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: Tautomerization stabilizes the intermediate.

  • Dehydration: Elimination of water yields the (E)-imine configuration due to steric hindrance favoring the trans isomer.

Table 2: Representative Synthetic Conditions

ParameterDetail
Precursors2-Amino-5-phenyl-3-furonitrile, 2-Chloro-4-fluorobenzaldehyde
SolventAnhydrous ethanol
CatalystGlacial acetic acid (0.1 equiv)
TemperatureReflux (~78°C)
Reaction Time6–8 hours
Yield~75–85% (estimated)

Physicochemical Properties

Solubility and Stability

While experimental data for the exact compound are unavailable, analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and imine groups. Limited solubility in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposition above 200°C, consistent with furan derivatives.

  • Photostability: Susceptible to UV-induced degradation at the imine bond, necessitating storage in amber containers .

Table 3: Predicted Physicochemical Parameters

PropertyValueMethod
LogP (Octanol-Water)3.2 ± 0.3ChemAxon Prediction
Topological Polar Surface Area65.8 ŲRDKit Calculation
Hydrogen Bond Donors1 (imine NH)Experimental Analogy

Reactivity and Functionalization

Site-Specific Reactivity

  • Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) and cycloadditions (e.g., [2+3] with azides).

  • Imine Linkage: Reducible to secondary amines (e.g., NaBH₄) or hydrolyzable to aldehydes under acidic conditions.

  • Halogen Substituents: Chlorine and fluorine enable cross-coupling reactions (e.g., Suzuki-Miyaura for aryl functionalization) .

Example Transformation:
Reduction of the nitrile to an amine:
R-C≡NLiAlH4R-CH2NH2\text{R-C≡N} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{NH}_2
This derivatization enhances water solubility for biological assays.

TargetPredictionTool
CYP3A4 InhibitionModerate (Ki ≈ 5 µM)SwissADME
Blood-Brain Barrier PenetrationLow (LogBB < -1)admetSAR

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